2-(4-Chloro-3-iodophenyl)acetic acid 2-(4-Chloro-3-iodophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18037464
InChI: InChI=1S/C8H6ClIO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
SMILES:
Molecular Formula: C8H6ClIO2
Molecular Weight: 296.49 g/mol

2-(4-Chloro-3-iodophenyl)acetic acid

CAS No.:

Cat. No.: VC18037464

Molecular Formula: C8H6ClIO2

Molecular Weight: 296.49 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-3-iodophenyl)acetic acid -

Specification

Molecular Formula C8H6ClIO2
Molecular Weight 296.49 g/mol
IUPAC Name 2-(4-chloro-3-iodophenyl)acetic acid
Standard InChI InChI=1S/C8H6ClIO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Standard InChI Key VSDFRDKCIQNWDW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC(=O)O)I)Cl

Introduction

2. Synthesis

The synthesis of 2-(4-Chloro-3-iodophenyl)acetic acid typically involves halogenation reactions and subsequent functional group modifications. Below is a general synthetic approach:

Synthetic Route

  • Starting Material: A phenylacetic acid derivative.

  • Halogenation:

    • Iodination at the meta position using iodine (I2) or N-iodosuccinimide (NIS).

    • Chlorination at the para position using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2).

  • Purification: The product is purified through recrystallization or column chromatography.

This process requires careful control of reaction conditions to ensure selective substitution at the desired positions.

3. Applications and Research Significance

Pharmaceutical Applications

  • The halogenated structure of this compound suggests potential as a precursor for bioactive molecules.

  • Halogen atoms like iodine and chlorine are known to enhance lipophilicity and binding affinity in drug molecules, making this compound a candidate for drug discovery.

Spectroscopic Techniques

TechniquePurpose
NMR (1H, 13C)Identifies chemical shifts corresponding to aromatic protons, carboxylic acid group, and methylene group.
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR)Detects functional groups such as -COOH (carboxylic acid).

Example Data

  • IR: Broad peak around 2500–3500 cm1^{-1} for O-H stretch (carboxylic acid), sharp peaks around 1700 cm1^{-1} for C=O stretch.

  • NMR: Signals for aromatic protons (~7–8 ppm), methylene group (~3–4 ppm).

5. Potential Challenges

  • Reactivity of Halogens: The presence of iodine makes the compound susceptible to oxidative degradation under certain conditions.

  • Limited Solubility: While beneficial for certain applications, low solubility in aqueous media may limit its direct biological testing.

6. Future Directions

Research on compounds like 2-(4-Chloro-3-iodophenyl)acetic acid could focus on:

  • Developing derivatives with enhanced biological activity.

  • Exploring its role as an intermediate in organohalogen synthesis.

  • Investigating its environmental stability and potential uses in materials science.

This article provides a comprehensive overview of 2-(4-Chloro-3-iodophenyl)acetic acid, emphasizing its chemical properties, synthetic methods, and research potential. Further experimental studies are encouraged to fully realize its applications in diverse fields such as medicinal chemistry and material science.

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